molecular formula C9H12N2S B11912419 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol

4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol

Cat. No.: B11912419
M. Wt: 180.27 g/mol
InChI Key: LZYWJYIMWLEDJP-UHFFFAOYSA-N
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Description

4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol is a heterocyclic compound with a sulfur atom in its structure. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol can be achieved through various methods. One common approach involves the reaction of 2-aminobenzylamine with carbon disulfide, followed by cyclization with formaldehyde. The reaction conditions typically include a solvent such as ethanol and a catalyst like hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase and pantothenate kinase, which are crucial for the survival of certain bacteria. This inhibition disrupts essential metabolic pathways, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5,6,7,8-tetrahydroquinazoline-2-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

4-methyl-5,6,7,8-tetrahydro-3H-quinazoline-2-thione

InChI

InChI=1S/C9H12N2S/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-5H2,1H3,(H,10,11,12)

InChI Key

LZYWJYIMWLEDJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=NC(=S)N1

Origin of Product

United States

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